N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
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Overview
Description
BAY-707 is a potent and selective inhibitor of the enzyme MutT homologue 1 (MTH1), also known as NUDT1. This enzyme is responsible for hydrolyzing oxidized purine nucleoside triphosphates, which prevents their incorporation into DNA and RNA, thereby reducing DNA damage. BAY-707 has been developed as a chemical probe to study the role of MTH1 in cancer and other diseases .
Preparation Methods
The synthesis of BAY-707 involves fragment-based screening and structure-based drug design. The process starts with the identification of small molecular fragments that bind to the target enzyme. These fragments are then optimized through medicinal chemistry techniques to enhance their potency and selectivity. The synthetic route includes multiple steps of chemical reactions, such as amide bond formation, pyridine ring construction, and morpholine ring introduction .
Chemical Reactions Analysis
BAY-707 undergoes various chemical reactions, including:
Oxidation: BAY-707 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Mechanism of Action
BAY-707 exerts its effects by competitively inhibiting the substrate binding site of MTH1. By binding to this site, BAY-707 prevents the hydrolysis of oxidized purine nucleoside triphosphates, thereby reducing the incorporation of these damaged nucleotides into DNA and RNA. This inhibition helps to study the cellular processes involving oxidative stress and DNA damage repair .
Comparison with Similar Compounds
BAY-707 is unique compared to other MTH1 inhibitors due to its high selectivity and potency. Similar compounds include:
TH588: Another MTH1 inhibitor with a different chemical structure but similar inhibitory activity.
TH287: A less potent MTH1 inhibitor compared to BAY-707.
SCH51344: An early MTH1 inhibitor with lower selectivity and potency. BAY-707 stands out due to its superior pharmacokinetic properties and cellular target engagement
Properties
IUPAC Name |
N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-3-16-15(20)12-8-11-13(4-5-17-14(11)18-12)19-6-7-21-9-10(19)2/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,16,20)(H,17,18)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMGXDCRCWWCRY-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=CN=C2N1)N3CCOCC3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C1=CC2=C(C=CN=C2N1)N3CCOC[C@@H]3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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